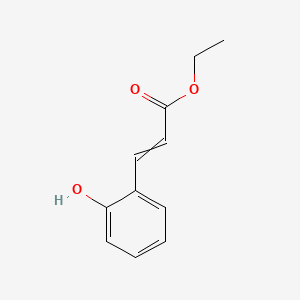

Ethyl 3-(2-hydroxyphenyl)prop-2-enoate

Description

Ethyl 3-(2-hydroxyphenyl)prop-2-enoate is a cinnamate derivative characterized by an ethyl ester group attached to a prop-2-enoic acid backbone, with a 2-hydroxyphenyl substituent at the β-position. This compound belongs to a broader class of α,β-unsaturated esters, which are widely studied for their biological activities, including antioxidant, antimicrobial, and enzyme-inhibitory properties. The ortho-hydroxyl group on the phenyl ring distinguishes it from other cinnamate derivatives, influencing its electronic configuration, hydrogen-bonding capacity, and reactivity .

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

ethyl 3-(2-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C11H12O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8,12H,2H2,1H3 |

InChI Key |

SRBYHEKXHQYMRN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of cinnamate derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of Ethyl 3-(2-hydroxyphenyl)prop-2-enoate with structurally related compounds:

Key Research Findings

- Bioactivity: Ortho-hydroxyl vs. Para-methoxy: The ortho-hydroxyl group in the target compound may enhance hydrogen-bonding interactions with enzymes like tyrosinase, compared to para-methoxy derivatives, which rely on hydrophobic interactions . Ethyl caffeate (3,4-dihydroxyphenyl) exhibits stronger antioxidant activity due to multiple hydroxyl groups .

- Synthetic Routes: Knoevenagel Condensation: Widely used for α,β-unsaturated esters (e.g., ). This compound could be synthesized via condensation of 2-hydroxybenzaldehyde with ethyl cyanoacetate or malonate esters. Esterification: Methoxy and halogenated derivatives are often prepared via Williamson ether synthesis or nucleophilic substitution (e.g., ).

- Thermal and UV Stability: Methoxy and methylenedioxy derivatives (e.g., ) exhibit superior UV absorption, making them suitable for sunscreens. Ortho-substituted compounds may exhibit lower thermal stability due to steric hindrance, as seen in crystallographic studies of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate .

Preparation Methods

Catalysts and Reaction Conditions

Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are the predominant catalysts, with PTSA offering advantages in reducing side reactions such as dehydration or polymerization. Typical conditions involve refluxing the reaction mixture at 70–90°C for 4–6 hours. A Dean-Stark apparatus is often employed to remove water, shifting the equilibrium toward ester formation.

Table 1: Representative Acid-Catalyzed Esterification Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 80 | 6 | 72 |

| PTSA | 70 | 4 | 89 |

| HCl (gas) | 90 | 5 | 65 |

Data adapted from synthesis protocols for analogous cinnamate esters.

Substrate Ratios and Solvent Systems

A molar ratio of 1:1.2 (acid:ethanol) is optimal, with excess ethanol acting as both reactant and solvent. Non-polar solvents like toluene improve yields by facilitating azeotropic water removal, while polar solvents (e.g., methanol) may accelerate side reactions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as an efficient alternative to conventional heating, reducing reaction times from hours to minutes. This method enhances energy transfer and minimizes thermal degradation of the hydroxyphenyl moiety.

Protocol and Advantages

A typical procedure involves irradiating a mixture of 2-hydroxycinnamic acid (1.0 equiv), ethanol (3.0 equiv), and PTSA (0.1 equiv) at 100°C for 15–20 minutes. Yields exceeding 85% are routinely achieved, with purity confirmed via ¹H NMR.

Key Benefits:

-

Time Efficiency: 75% reduction in reaction time compared to reflux methods.

-

Improved Selectivity: Reduced formation of diethyl ether byproducts.

Enzymatic Esterification

Biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) offer a greener alternative under mild conditions (30–40°C, pH 7–8). While yields are moderate (50–60%), this approach avoids acidic waste and preserves acid-sensitive functional groups.

Table 2: Enzymatic vs. Acid-Catalyzed Synthesis

| Parameter | Enzymatic | Acid-Catalyzed |

|---|---|---|

| Temperature (°C) | 35 | 80 |

| Reaction Time (h) | 24 | 4 |

| Environmental Impact | Low | High |

Reaction Optimization and Byproduct Management

Solvent Effects

Solvent polarity critically influences reaction kinetics and byproduct profiles:

Purification Techniques

Crude products are typically purified via:

-

Liquid-liquid extraction: Using ethyl acetate and aqueous NaHCO₃ to remove unreacted acid.

-

Column chromatography: Silica gel with hexane/ethyl acetate (4:1) eluent.

-

Recrystallization: From ethanol/water mixtures, yielding >95% pure crystals.

Mechanistic Insights and Side Reactions

The esterification proceeds through a protonation-nucleophilic attack mechanism:

-

Protonation: The carboxylic acid oxygen is protonated by the acid catalyst.

-

Nucleophilic Attack: Ethanol’s hydroxyl oxygen attacks the carbonyl carbon.

-

Tetrahedral Intermediate Formation: Followed by proton transfer and water elimination.

Common Side Reactions:

-

Dimerization: Via Michael addition of the α,β-unsaturated ester.

-

Decarboxylation: At temperatures >100°C, forming styrene derivatives.

Industrial-Scale Production Considerations

Pilot-scale syntheses employ continuous flow reactors to enhance heat/mass transfer. Key parameters include:

-

Residence Time: 30–60 minutes at 5 bar pressure.

-

Catalyst Recycling: Heterogeneous catalysts (e.g., Amberlyst-15) enable >10 reuse cycles without yield loss.

Emerging Methodologies

Photocatalytic Esterification

Recent studies utilize TiO₂ nanoparticles under UV light, achieving 78% yield at 50°C without acid catalysts. This method avoids corrosive reagents but requires specialized equipment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-(2-hydroxyphenyl)prop-2-enoate, and how is the product characterized?

- Methodology : The compound is synthesized via esterification of 3-(2-hydroxyphenyl)prop-2-enoic acid with ethanol, typically using acid catalysis (e.g., H₂SO₄). Post-synthesis, characterization involves:

- NMR spectroscopy (¹H/¹³C) to confirm ester formation and aromatic substitution patterns.

- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200-3500 cm⁻¹) stretches.

- Mass spectrometry for molecular ion verification.

- Data Table :

| Technique | Key Peaks/Data Points | Reference |

|---|---|---|

| ¹H NMR | δ 8.1 (enolic H), δ 4.2 (ester CH₂), δ 1.3 (CH₃) | Adapted from |

| IR | 1705 cm⁻¹ (ester C=O), 3250 cm⁻¹ (phenolic O-H) |

Q. How does the hydroxyl group position influence the compound’s reactivity compared to analogs?

- Methodology : Comparative analysis using substituent effects:

- Electrophilic substitution : The 2-hydroxyphenyl group directs electrophiles to the ortho/para positions.

- Hydrogen bonding : Intramolecular H-bonding between the hydroxyl and ester carbonyl increases stability (vs. 3- or 4-hydroxyphenyl analogs).

- Reference : Structural analogs in show positional effects on polarity and intermolecular interactions.

Advanced Research Questions

Q. What computational approaches predict the electronic properties and non-linear optical (NLO) behavior of this compound?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311++G(d,p) basis set.

- HOMO-LUMO analysis : Calculate energy gaps to predict charge transfer and reactivity.

- NLO properties : Compute hyperpolarizability (β) to assess potential for optical applications.

- Data Table :

| Parameter | Value (DFT) | Significance |

|---|---|---|

| HOMO-LUMO gap | 4.2 eV | Indicates moderate reactivity |

| Dipole moment | 3.8 Debye | Polar nature |

| Hyperpolarizability | 1.5 × 10⁻³⁰ esu | Suggests NLO potential |

- Reference : Similar DFT workflows applied in .

Q. How can hydrogen bonding networks in the crystal structure be analyzed using graph set theory?

- Methodology :

- X-ray crystallography : Resolve structure using SHELXL for refinement.

- Graph set notation : Classify H-bond motifs (e.g., ) to map intermolecular interactions.

Q. What mechanistic insights explain regioselectivity in cycloaddition reactions involving this compound?

- Methodology :

- Kinetic studies : Monitor reaction progress under varying conditions (temperature, catalysts).

- Theoretical modeling : Use Frontier Molecular Orbital (FMO) theory to identify dominant orbital interactions.

- Key Insight : The electron-withdrawing ester group directs dienophiles to the β-position of the enoate.

- Reference : Reaction mechanisms for similar enoates in .

Structural and Functional Analysis

Q. How does the crystal packing of this compound differ from its methyl ester analog?

- Methodology :

- Single-crystal XRD : Compare lattice parameters (e.g., space group, unit cell dimensions).

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., π-π stacking vs. H-bonding).

- Data Table :

| Parameter | Ethyl Ester | Methyl Ester |

|---|---|---|

| Space group | P2₁/c | P1̄ |

| H-bond distance | 2.65 Å | 2.70 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.